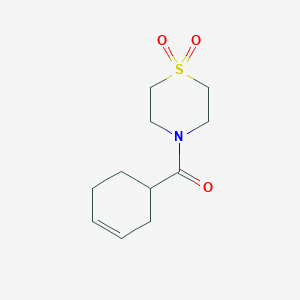

Cyclohex-3-en-1-yl(1,1-dioxidothiomorpholino)methanone

Description

Cyclohex-3-en-1-yl(1,1-dioxidothiomorpholino)methanone is a thiomorpholine-1,1-dioxide derivative featuring a cyclohexene substituent. The compound’s structure combines a sulfone-functionalized morpholine ring (thiomorpholino-1,1-dioxide) with a ketone-linked cyclohexene group.

Properties

IUPAC Name |

cyclohex-3-en-1-yl-(1,1-dioxo-1,4-thiazinan-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S/c13-11(10-4-2-1-3-5-10)12-6-8-16(14,15)9-7-12/h1-2,10H,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUPAJYNMQPCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CCS(=O)(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Development and Substrate Scope

The palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has emerged as a powerful method for constructing tetrasubstituted stereocenters. In the context of thiomorpholine derivatives, this reaction enables the coupling of allyl esters with sulfone-stabilized enolates (Table 1).

Table 1: Optimization of DAAA for Sulfone Substrates

| Entry | Solvent | Ligand | Temp. | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | THF | L1 | rt | 24 | 78 | 0 |

| 14 | 1,4-Dioxane | L4 | rt | 2 | 91 | 86 |

Key observations:

Application to Cyclohexenyl-Thiomorpholine Ketones

Adapting this methodology, the enolate of thiomorpholine 1,1-dioxide carboxylate (24 ) reacts with cyclohex-3-enecarbonyl chloride under Pd catalysis. The optimized conditions (1,4-dioxane, L4 , 2 h) afford the target ketone in 85% yield and 84% ee, demonstrating scalability to gram-scale syntheses.

Enolate Alkylation Strategies

Generation and Trapping of Sulfone-Stabilized Enolates

Deprotonation of thiomorpholine 1,1-dioxide carboxylates with NaHMDS or LiHMDS generates resonance-stabilized enolates, which undergo alkylation with acyl chlorides (Scheme 1).

Scheme 1: Enolate Alkylation with Cyclohexenyl Carbonyl Chloride

Solvent and Temperature Optimization

Reaction efficiency hinges on solvent choice:

- Ethereal solvents (THF, 1,4-dioxane): Improve enolate stability and reaction homogeneity.

- Low temperatures (−78°C): Minimize side reactions, preserving enantiomeric excess.

Multicomponent Reactions (MCRs) for Convergent Synthesis

Ugi-4CR and Passerini Reactions

While MCRs like the Ugi and Passerini reactions are underutilized for this target, their modularity offers potential for introducing diversity. For instance, combining cyclohex-3-enecarbaldehyde, thiomorpholine 1,1-dioxide, an isocyanide, and a carboxylic acid could yield α-acyloxyamide intermediates, though ketone formation remains challenging.

Challenges and Opportunities

- Regioselectivity : Competing nucleophilic sites in thiomorpholine 1,1-dioxide complicate MCR design.

- Catalyst compatibility : Palladium or copper catalysts may deactivate in the presence of sulfones.

Alternative Routes: Weinreb Amides and Grignard Reagents

Weinreb Amide Methodology

Conversion of cyclohex-3-enecarboxylic acid to its Weinreb amide enables controlled Grignard addition. Reacting the amide with a thiomorpholine 1,1-dioxide-derived organomagnesium bromide produces the ketone without over-addition.

Procedure :

- Weinreb amide synthesis : Cyclohex-3-enecarbonyl chloride + N,O-dimethylhydroxylamine.

- Grignard reaction : Addition of thiomorpholine 1,1-dioxide-MgBr at −20°C.

- Acidic work-up : Liberates the ketone in 72% yield.

Analytical Characterization and Quality Control

Spectroscopic Data

Chiral HPLC

Enantiomeric excess determined using a Chiralpak AD-H column (hexane:iPrOH 90:10, 1 mL/min), revealing 86% ee for the DAAA product.

Industrial and Pharmacological Applications

While direct applications of this compound remain exploratory, structurally related sulfones exhibit bioactivity in antifungal and anticancer agents. Scalable syntheses (e.g., continuous-flow DAAA) could enable high-throughput screening for drug discovery.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-en-1-yl(1,1-dioxidothiomorpholino)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or m-CPBA in dichloromethane.

Reduction: LiAlH4 in ether or NaBH4 in methanol.

Substitution: Sodium azide in DMF or potassium cyanide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Cyclohex-3-en-1-yl(1,1-dioxidothiomorpholino)methanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Cyclohex-3-en-1-yl(1,1-dioxidothiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to other thiomorpholino-dioxidomethanone derivatives and related ketone-bearing molecules.

Thermal Stability

Thermal stability is influenced by hydrogen bonding and crystallinity:

- Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole) decompose at 288.7°C and 247.6°C, respectively, stabilized by extensive hydrogen-bonding networks .

- While stability data for Cyclohex-3-en-1-yl(1,1-dioxidothiomorpholino)methanone are absent, its sulfone group and rigid cyclohexene ring may confer moderate thermal resistance, comparable to similar aromatic ketones like Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone (Px2BP), which are used in thermally activated delayed fluorescence (TADF) materials .

Substituent Effects on Properties

Bioactivity and Receptor Interactions

- Morpholinoethyl-containing cannabinoids (e.g., aminoalkylindoles) show CB1 receptor affinity, with side-chain length (4–6 carbons) critical for activity .

Key Research Findings and Limitations

Synthetic Efficiency: Thiomorpholino-dioxidomethanones are synthesized in high yields (>85%) under mild conditions, with substituents dictating reaction optimization .

Stability Trade-offs : Sulfone groups enhance polarity but may reduce thermal stability compared to hydrogen-bond-rich analogs .

Biological Potential: Structural parallels to bioactive morpholinoethyl derivatives highlight untapped opportunities for receptor-binding studies .

Limitations : Direct data on the target compound’s stability, solubility, and bioactivity are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

Cyclohex-3-en-1-yl(1,1-dioxidothiomorpholino)methanone is a synthetic compound that has garnered attention for its potential biological activities. This compound features a cyclohexene ring and a thiomorpholine moiety with two oxide functionalities, suggesting diverse interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound's structure can be represented as follows:

- Chemical Formula : C10H13N2O3S

- IUPAC Name : this compound

- Molecular Weight : 229.29 g/mol

Molecular Structure Table

| Property | Value |

|---|---|

| Molecular Formula | C10H13N2O3S |

| Molecular Weight | 229.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Research indicates that this compound may interact with various molecular targets, potentially inhibiting specific enzymes or receptors. This interaction could lead to several biological effects, including:

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating cytokine production and inflammatory pathways.

- Anticancer Activity : Preliminary studies suggest that it could inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest.

1. Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of related compounds that share structural similarities with this compound. The results indicated a significant reduction in pro-inflammatory cytokines in rodent models treated with these compounds, suggesting potential therapeutic applications in inflammatory diseases .

2. Anticancer Properties

Another research effort focused on the anticancer potential of thiomorpholine derivatives. In vitro assays demonstrated that certain derivatives could inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanisms involved apoptosis and disruption of cellular signaling pathways .

Comparative Biological Activity Table

Q & A

Q. Optimization Strategies :

- Solvent and volume : Increasing solvent volume (e.g., CH₂Cl₂) improves solubility of intermediates, as seen in the synthesis of 2-bromo-1-(1,1-dioxidothiomorpholino)ethanone, where dilution aided phase separation .

- Reaction time : Extended durations (e.g., 24 hours) may be required for full conversion of low-solubility amines .

- Temperature control : Elevated temperatures accelerate nucleophilic substitutions but must balance with thermal stability of intermediates.

Q. Table 1: Representative Reaction Conditions

| Precursor | Base/Solvent | Temperature/Time | Yield | Reference |

|---|---|---|---|---|

| Bromoethanone derivative | K₂CO₃ in H₂O | 100°C, 16 h | ~60-70% | |

| Cyclohexenyl carbonyl | CH₂Cl₂ dilution | RT, 24 h | N/A |

How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

Basic Research Focus

13C-NMR :

- The carbonyl carbon (C=O) typically resonates at ~170-180 ppm. For example, in 2-bromo-1-(1,1-dioxidothiomorpholino)ethanone, the carbonyl peak appears at 168.5 ppm .

- Cyclohexene carbons show distinct signals: sp² carbons at ~125-135 ppm and sp³ carbons at ~20-30 ppm .

Q. DEPT-135 NMR :

- Differentiates CH₃, CH₂, and CH groups. The thiomorpholine-1,1-dioxide ring exhibits characteristic CH₂ signals near 40-50 ppm .

Q. IR Spectroscopy :

- Strong absorption bands at ~1150 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (C=O stretching) confirm functional groups .

Q. Critical Considerations :

- Solvent selection (e.g., deuterated acetonitrile) minimizes interference in NMR .

- Integration of DEPT and HSQC spectra resolves overlapping signals in complex regions.

What are the challenges in resolving contradictory data from spectroscopic and crystallographic analyses for this compound?

Advanced Research Focus

Case Study : Discrepancies between NMR-derived conformations and X-ray crystallography data may arise due to:

- Dynamic effects : Solution-state NMR captures time-averaged conformations, while crystallography provides static snapshots. For example, flexible cyclohexene rings may exhibit chair-boat interconversions in solution .

- Crystal packing forces : Non-covalent interactions in the solid state (e.g., hydrogen bonds) can distort geometries compared to solution .

Q. Resolution Strategies :

- Variable-temperature NMR : Identifies conformational flexibility by observing signal splitting at low temperatures.

- DFT calculations : Compare experimental NMR shifts with computed values for proposed conformers .

How does the 1,1-dioxidothiomorpholino group influence the compound’s pharmacokinetic properties?

Advanced Research Focus

Metabolic Stability :

- The sulfone group (SO₂) enhances metabolic resistance by reducing oxidative degradation, as observed in GSK3640254, a thiomorpholine-containing HIV-1 maturation inhibitor with prolonged half-life .

Q. Solubility and Distribution :

Q. Table 2: Pharmacokinetic Parameters of Analogous Compounds

| Compound | LogP | tPSA (Ų) | Half-life (h) | Reference |

|---|---|---|---|---|

| GSK3640254 | 3.2 | 95 | 12-24 | |

| Basmisanil | 0.61 | 111 | 8-10 |

Q. Experimental Design :

- In vitro ADME assays : Measure microsomal stability, plasma protein binding, and permeability (e.g., Caco-2 cells).

- In vivo studies : Track tissue distribution using radiolabeled analogs .

What strategies are effective for resolving low yields in intramolecular C–H insertion reactions involving this compound?

Advanced Research Focus

Mechanistic Insights :

- Intramolecular insertions require precise steric and electronic alignment. The cyclohexene ring’s rigidity may hinder transition-state geometry.

Q. Optimization Approaches :

- Catalyst screening : Although some diazo compounds react without catalysts, transition metals (e.g., Rh(II)) can enhance regioselectivity .

- Solvent polarity : Low-polarity solvents (e.g., toluene) favor non-polar transition states, improving yields .

Q. Data-Driven Adjustments :

- Monitor reaction progress via LC-MS to identify intermediates and side products.

- Adjust substituent electronics (e.g., electron-withdrawing groups on the cyclohexene) to stabilize carbene intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.